

# Application Notes and Protocols for AG556

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## Compound of Interest

Compound Name: ag556

Cat. No.: B1205559

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## Topic: Dissolution and Storage of AG556

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**AG556**, also known as Tyrphostin 56, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] It is a valuable tool in cell biology and cancer research for studying signal transduction pathways related to cell growth, proliferation, and differentiation.[5][6][7] **AG556** has been shown to block the autophosphorylation of EGFR and inhibit the growth of cells dependent on EGFR signaling.[2][3] Proper dissolution and storage of **AG556** are critical to ensure its stability, potency, and the reproducibility of experimental results. These notes provide detailed protocols and best practices for handling **AG556**.

## Chemical Properties and Quantitative Data

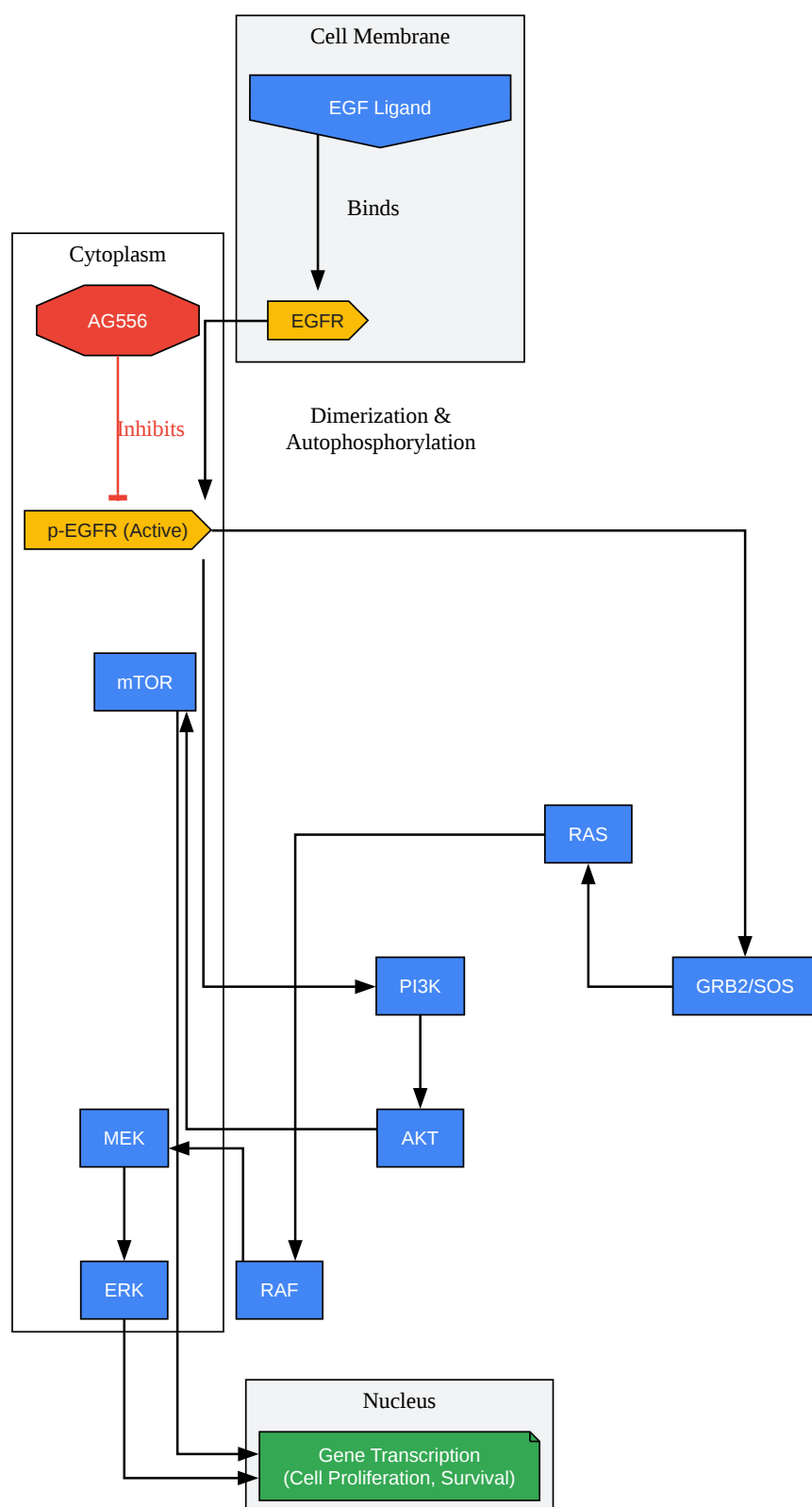
A summary of the key chemical and physical properties of **AG556** is provided below.

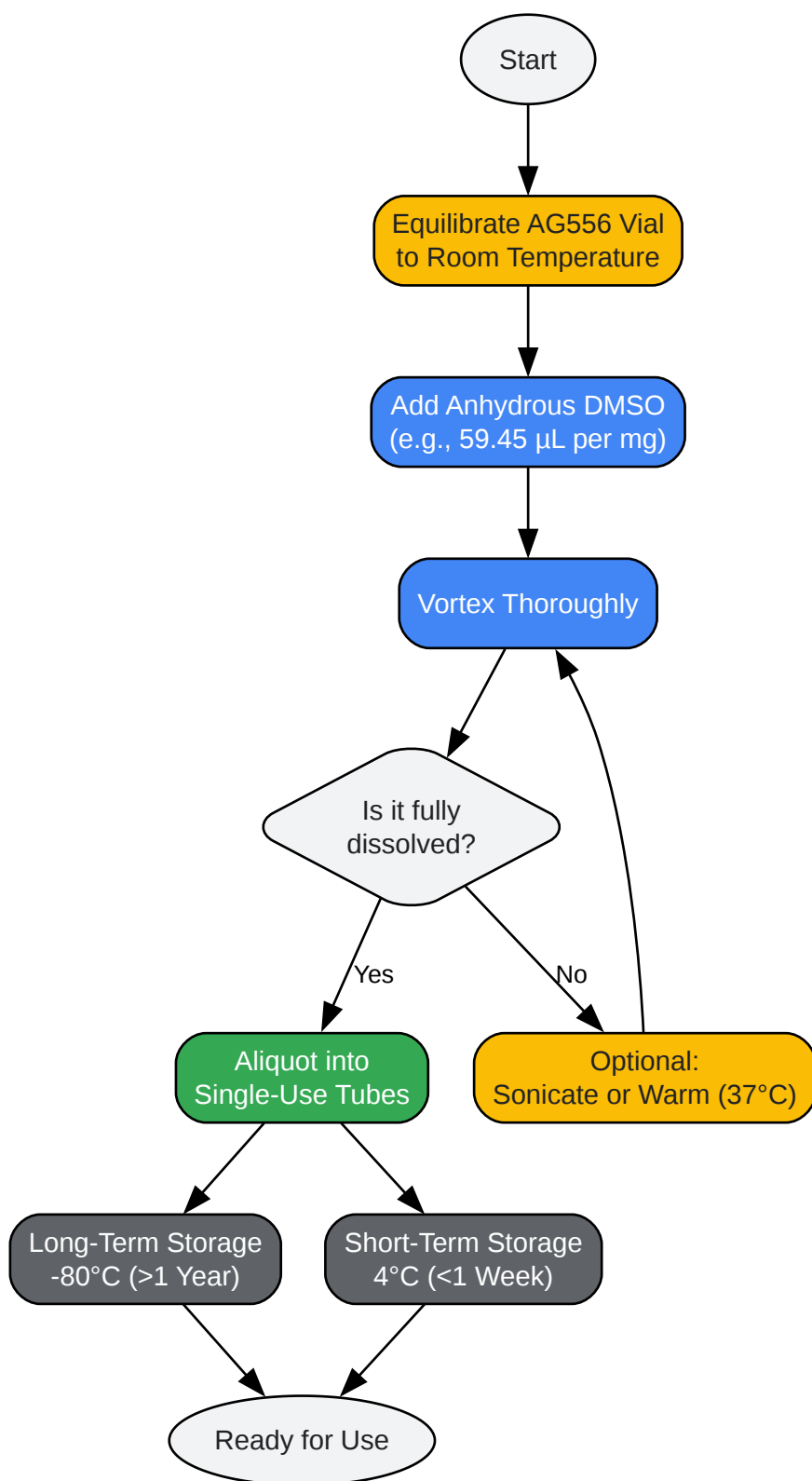
Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub>	[2][3]
Molecular Weight	336.4 g/mol	[2][3]
CAS Number	133550-41-1	[1][2]
Purity	≥98%	[2][3]
Solubility in DMSO	30-50 mg/mL (approx. 89-148 mM)	[1][2]
Solubility in DMF	30 mg/mL (approx. 89 mM)	[2]
Storage (Lyophilized)	-20°C or colder, desiccated, protected from light	[5][8]
Storage (Stock Solution)	-80°C (long-term); 4°C (short-term, < 1 week)	[1]

## Signaling Pathway of AG556 Inhibition

**AG556** exerts its inhibitory effect on the EGFR signaling pathway. Upon ligand binding (e.g., EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[6][9][10]

**AG556** selectively binds to the ATP-binding site of the EGFR's tyrosine kinase domain, preventing autophosphorylation and blocking the initiation of these downstream signals.





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